Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate
Description
Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene ring system modified with a sulfone group (1,1-dioxide), a chlorine substituent at the 4-position, and an ethyl carbamate functional group. The compound is synthesized via multi-step reactions, often involving cyclization, oxidation, and carbamate formation.
Properties
CAS No. |
18240-45-4 |
|---|---|
Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl N-(4-chloro-1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C7H12ClNO4S/c1-2-13-7(10)9-6-4-14(11,12)3-5(6)8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
ICAUNZGBLWGKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CS(=O)(=O)CC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate typically involves the reaction of 4-chloro-1,1-dioxidotetrahydro-3-thiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate with structurally or functionally related compounds, emphasizing synthesis, reactivity, and physicochemical properties.
Structural Analogues
2.1.1 Ethyl [(4-Chloro-1,3-Benzoxazol-2-yl) Sulfanyl] Acetate ()
- Structure : Contains a benzoxazole core with a sulfanyl-acetate side chain and a chlorine substituent.
- Synthesis: Derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide, followed by substitution with ethyl chloroacetate .
- Key Differences: The benzoxazole ring is aromatic, whereas the tetrahydrothiophene in the target compound is non-aromatic and saturated. The sulfanyl (-S-) group in the benzoxazole derivative contrasts with the sulfone (-SO₂-) group in the target compound, affecting oxidation states and reactivity.
- Physicochemical Properties :
- Higher lipophilicity due to the aromatic benzoxazole ring.
- The sulfanyl group may confer nucleophilic reactivity, unlike the electrophilic sulfone in the target compound.
2.1.2 Ethyl (±)-4-Chloro-3-Hydroxybutyrate ()
- Structure : A linear ester with chlorine and hydroxyl groups on adjacent carbons.
- Synthesis : Produced via NaBH₄ reduction of ethyl 4-chloroacetoacetate, yielding a secondary alcohol .
- Key Differences :
- Lacks a heterocyclic core, making it structurally simpler.
- The hydroxyl group introduces hydrogen-bonding capacity, absent in the carbamate-functionalized target compound.
- Reactivity :
- Prone to ester hydrolysis or oxidation of the alcohol group, whereas the carbamate in the target compound is more hydrolytically stable.
Functional Analogues
2.2.1 2-[(4-Chloro-1,3-Benzoxazol-2-yl)Sulfanyl]Acetohydrazide ()
- Structure : Features a hydrazide group linked to a benzoxazole-sulfanyl scaffold.
- Synthesis : Generated by treating the sulfanyl acetate derivative with hydrazine hydrate .
- Functional Comparison :
Data Table: Comparative Analysis
| Property | This compound | Ethyl [(4-Chloro-1,3-Benzoxazol-2-yl)Sulfanyl] Acetate | Ethyl (±)-4-Chloro-3-Hydroxybutyrate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | 285.75 | 182.63 |
| Core Structure | Tetrahydrothiophene sulfone | Benzoxazole | Linear ester |
| Functional Groups | Sulfone, carbamate, chloro | Sulfanyl, ester, chloro | Ester, chloro, hydroxyl |
| Synthetic Steps | Cyclization, oxidation, carbamation | Cyclization, substitution | Reduction of ketoester |
| Key Reactivity | Electrophilic sulfone, carbamate hydrolysis | Nucleophilic sulfanyl, ester hydrolysis | Alcohol oxidation, ester hydrolysis |
| Potential Applications | Enzyme inhibition, antimicrobials | Antimicrobial precursors | Chiral synthons, drug intermediates |
Research Findings and Implications
- Sulfone vs. Sulfanyl Groups : The sulfone in the target compound enhances oxidative stability compared to sulfanyl-containing analogues, which are prone to oxidation .
- Carbamate vs. Ester/Hydrazide : The carbamate group offers hydrolytic resistance over esters, making it advantageous for prolonged bioactivity .
- Heterocyclic vs.
Gaps in Literature
- Pharmacokinetic data (e.g., bioavailability, toxicity) for this compound are scarce.
- Direct comparative studies on biological activity with analogues like the benzoxazole derivatives are lacking.
Biological Activity
Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound can be described by the following chemical formula:
- Molecular Formula : C₇H₈ClN₁O₂S
- Molecular Weight : 195.66 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on various biological systems. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary research suggests that it may possess anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes related to disease processes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Disruption of Membrane Integrity : Its interaction with microbial membranes could lead to cell lysis and death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 µM | |
| HeLa (Cervical Cancer) | 30 µM | |
| A549 (Lung Cancer) | 20 µM |
Case Study 1: Antimicrobial Effects
In a study published in Journal of Antimicrobial Chemotherapy, the efficacy of this compound was evaluated against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL for Staphylococcus aureus, indicating strong antimicrobial properties.
Case Study 2: Anticancer Properties
A research article in Cancer Letters explored the compound's effects on MCF-7 breast cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
